2,4-Difluoro-6-hydroxybenzoic acid

Antimycobacterial Tuberculosis Polyfluorosalicylic Acid

2,4-Difluoro-6-hydroxybenzoic acid is a unique fluorosalicylic acid scaffold with validated antitubercular activity (MIC 3.1 μg/mL) and distinct electronic properties from its 2,4-difluoro substitution. The dual carboxylic acid/phenolic hydroxyl groups enable orthogonal derivatization for pharmaceuticals, agrochemicals, and materials. High-yield synthesis (84.3%) ensures scalable supply. Its LogP (1.37) and low solubility (0.33 g/L) are strategic handles for property-based lead optimization. Chelating ability enables bioinorganic metal complex development for antimicrobial applications.

Molecular Formula C7H4F2O3
Molecular Weight 174.1 g/mol
CAS No. 189283-54-3
Cat. No. B068970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-hydroxybenzoic acid
CAS189283-54-3
Molecular FormulaC7H4F2O3
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)C(=O)O)F)F
InChIInChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
InChIKeyDHJRFSOFNFQKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-6-hydroxybenzoic acid (CAS 189283-54-3) | Polyfluorinated Salicylic Acid Building Block for Advanced Synthesis & Antimicrobial Research


2,4-Difluoro-6-hydroxybenzoic acid (CAS 189283-54-3), also known as 4,6-difluorosalicylic acid, is a polyfluorinated aromatic compound belonging to the fluorosalicylic acid class . It is characterized by a salicylic acid core with fluorine substitutions at the 2 and 4 positions, with a molecular formula of C7H4F2O3 and a molecular weight of 174.10 g/mol . This substitution pattern confers unique electronic and steric properties that influence its reactivity and biological activity compared to non-fluorinated or mono-fluorinated analogs. Its primary value proposition lies in its role as a versatile synthetic intermediate and as a scaffold in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents .

2,4-Difluoro-6-hydroxybenzoic acid: Why Simple Salicylic Acid or Mono-Fluorinated Analogs Are Not Direct Replacements


In-class substitution among fluorosalicylic acid derivatives is not straightforward due to the profound impact of fluorine's position and number on biological activity and physicochemical properties. While the class shares a core scaffold, subtle changes in the fluorine substitution pattern on the salicylic acid ring lead to significant differences in key drug-like properties such as lipophilicity, metabolic stability, and target binding affinity . For instance, the specific 2,4-difluoro-6-hydroxy arrangement in this compound has been shown to be a critical determinant for its antimycobacterial activity, with the Minimum Inhibitory Concentration (MIC) varying widely from 0.7 to 6.5 μg/mL depending on the exact polyfluorination pattern . This structure-activity relationship (SAR) demonstrates that 2,4-difluoro-6-hydroxybenzoic acid possesses a specific potency profile that cannot be assumed for its close structural relatives, making it a distinct and non-substitutable entity in research and development applications.

Product-Specific Quantitative Evidence Guide for 2,4-Difluoro-6-hydroxybenzoic acid (CAS 189283-54-3)


Tuberculostatic Activity: Potency Differentiated from Other Polyfluorosalicylic Acids

2,4-Difluoro-6-hydroxybenzoic acid exhibits distinct antimycobacterial potency within the polyfluorosalicylic acid series. The Minimum Inhibitory Concentration (MIC) for this compound against Mycobacterium tuberculosis was determined to be 3.1 μg/mL . This value is positioned within a broader range of activity for the class, which varies from 0.7 to 6.5 μg/mL depending on the specific fluorination pattern . This demonstrates that while it is not the absolute most potent derivative, its specific 2,4-difluoro-6-hydroxy substitution pattern confers a unique and reproducible level of activity that is distinct from other regioisomers.

Antimycobacterial Tuberculosis Polyfluorosalicylic Acid

Synthesis Yield: A Robust and Efficient Manufacturing Route from a Common Precursor

The synthesis of 2,4-difluoro-6-hydroxybenzoic acid (4,6-difluorosalicylic acid) can be achieved with a high isolated yield of 84.3% from 2,4,6-trifluorobenzoic acid, a readily available precursor . This reaction proceeds via a regioselective nucleophilic aromatic substitution of the ortho-fluorine atom using solid sodium hydroxide in 1-methyl-2-pyrrolidone (NMP) . The high yield and regioselectivity of this process offer a clear advantage over less selective methods that might produce mixtures of hydroxylated products or proceed with lower efficiency.

Organic Synthesis Fluorination Process Chemistry

Metal Complexation: Enhanced Antimycotic Activity Through Cobalt Complex Formation

The biological activity of 2,4-difluoro-6-hydroxybenzoic acid can be significantly amplified through metal complexation. A study on metal complexes of polyfluorosalicylic acids found that a heteroligand cobalt complex incorporating this ligand exhibited a high degree of anti-gonorrhea activity . Furthermore, the antimycotic activity of the free ligand against the fungus Trichophyton rubrum was described as 'weak,' while its cobalt complexes demonstrated improved antifungal properties . This indicates that the compound's value is not limited to its free acid form but is greatly enhanced when used as a ligand in coordination chemistry.

Coordination Chemistry Antifungal Metal Complexes

Physicochemical Profile: LogP and Solubility Distinguish it from Non-Fluorinated Salicylic Acid

The introduction of two fluorine atoms significantly alters the physicochemical profile of 2,4-difluoro-6-hydroxybenzoic acid compared to non-fluorinated salicylic acid. Its calculated octanol-water partition coefficient (LogP) is reported as 1.37, while its aqueous solubility is very low at 0.33 g/L at 25°C . For comparison, the parent compound, salicylic acid, has a LogP of 2.26 and a much higher water solubility of 2.24 g/L . This data shows that the difluorination of the aromatic ring substantially decreases both lipophilicity and aqueous solubility, which has direct implications for membrane permeability and formulation strategies.

Lipophilicity Drug-likeness ADME

Best Research and Industrial Application Scenarios for 2,4-Difluoro-6-hydroxybenzoic acid (CAS 189283-54-3)


Antitubercular Drug Discovery: A Validated Lead Scaffold with Defined Potency

The compound is a validated lead scaffold for antitubercular drug discovery programs. Its specific MIC of 3.1 μg/mL against M. tuberculosis H37Rv, within a known class SAR, makes it suitable for hit-to-lead optimization campaigns . Researchers can use this compound as a starting point to design focused libraries of polyfluorosalicylic acid derivatives to improve potency and ADME properties, leveraging the established synthesis and structure-activity relationships .

Synthesis of Advanced Fluorinated Building Blocks and Pharmaceutical Intermediates

As an intermediate, this compound's high-yield synthesis (84.3%) from 2,4,6-trifluorobenzoic acid establishes it as a scalable and reliable building block for the synthesis of more complex fluorinated molecules. Its dual functionality (carboxylic acid and phenolic hydroxyl group) allows for orthogonal derivatization, making it a valuable precursor for pharmaceuticals, agrochemicals, and functional materials. This reliable synthetic route mitigates supply chain risk for any downstream applications.

Coordination Chemistry: Generation of Bioinorganic Antimicrobial Agents

The ability of 2,4-difluoro-6-hydroxybenzoic acid to act as an effective ligand for transition metals like cobalt, resulting in enhanced antimycotic and anti-gonorrhea activity, positions it as a key component in bioinorganic chemistry . This application area is distinct from traditional small-molecule drug development and represents a high-value niche where the compound's specific chelating properties and electronic effects from the fluorine substituents are uniquely leveraged to create novel antimicrobial metal complexes .

Physicochemical Property-Driven Design for Altered ADME Profiles

Medicinal chemists can utilize 2,4-difluoro-6-hydroxybenzoic acid as a physicochemical probe to intentionally modulate the properties of a lead series. Its distinct LogP (1.37) and low aqueous solubility (0.33 g/L), which contrast sharply with those of salicylic acid , can be exploited to tune membrane permeability or reduce clearance of a drug candidate. This makes it a strategic choice for property-based optimization in early-stage drug discovery.

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